3-Ethylpyridin-2-ol: A Technical Guide for Researchers
3-Ethylpyridin-2-ol: A Technical Guide for Researchers
CAS Number: 62969-86-2
Molecular Formula: C₇H₉NO
Molecular Weight: 123.15 g/mol
This technical guide provides a comprehensive overview of 3-Ethylpyridin-2-ol, a heterocyclic organic compound. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its chemical properties, potential synthesis, and the established biological significance of its core chemical structure, the 2-pyridone scaffold.
Physicochemical Properties
Table 1: Physicochemical Properties of 3-Ethylpyridin-2-ol and Related Compounds
| Property | 3-Ethylpyridin-2-ol (Estimated) | 2-Hydroxypyridine |
| CAS Number | 62969-86-2[1] | 142-08-5[2] |
| Molecular Formula | C₇H₉NO | C₅H₅NO[2] |
| Molecular Weight | 123.15 g/mol | 95.09 g/mol |
| Melting Point (°C) | Data not available | 105-107[3] |
| Boiling Point (°C) | Data not available | 280-281[3] |
| Solubility | Expected to be soluble in polar organic solvents and water. | Soluble in water (450 g/L at 20°C), ethanol; slightly soluble in benzene and ether.[3] |
| Appearance | Likely a white to off-white crystalline solid. | White to light yellow crystal.[3] |
Tautomerism
A key feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. For 3-Ethylpyridin-2-ol, this equilibrium is between the hydroxy (lactim) and the keto (lactam) forms. The 2-pyridone form is generally the predominant tautomer in both solid and solution phases.[4] This equilibrium is crucial as it influences the molecule's chemical reactivity and its ability to act as both a hydrogen bond donor and acceptor.[4][5]
Caption: Tautomeric equilibrium of 3-Ethylpyridin-2-ol.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 3-Ethylpyridin-2-ol is not documented in readily accessible literature, the synthesis of substituted 2-pyridones is a well-established area of organic chemistry. A general and common approach involves the cyclocondensation of a β-keto ester with an enamine or an equivalent nitrogen source.
General Synthetic Approach
A plausible synthetic route to 3-Ethylpyridin-2-ol could involve the reaction of a β-keto ester, such as ethyl 2-ethyl-3-oxobutanoate, with a source of ammonia or a protected amine, followed by cyclization.
Caption: A generalized workflow for the synthesis of 2-pyridones.
Reactivity
The 2-pyridone scaffold exhibits a rich and diverse reactivity profile. The nitrogen atom can be alkylated or acylated. The ring can undergo electrophilic substitution reactions, with the position of substitution being directed by the existing substituents. The carbonyl group can also participate in various reactions. The presence of the ethyl group at the 3-position will influence the regioselectivity of these reactions.
Biological Significance and Drug Development Applications
The 2-pyridone nucleus is considered a "privileged scaffold" in medicinal chemistry.[4][5][6] This is due to its presence in numerous natural products and clinically approved drugs.[5][6] The scaffold's ability to act as both a hydrogen bond donor and acceptor, along with its metabolic stability and favorable solubility properties, makes it an attractive core for drug design.[4][6]
Derivatives of the 2-pyridone scaffold have demonstrated a wide array of biological activities, including:
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Anticancer: Many 2-pyridone derivatives act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[5][6]
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Antiviral: The 2-pyridone structure is a key component in several potent antiviral agents.[5]
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Antimicrobial: These compounds have shown efficacy against various pathogenic bacteria and fungi.[5][6][7]
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Anti-inflammatory and Analgesic: The scaffold is a promising starting point for the development of new treatments for chronic pain and inflammation.[5]
Potential Signaling Pathway Interactions
Given the broad biological activities of 2-pyridone derivatives, it is plausible that 3-Ethylpyridin-2-ol could interact with various cellular signaling pathways. For instance, as many 2-pyridones are kinase inhibitors, a hypothetical interaction could involve the inhibition of a protein kinase, thereby modulating a downstream signaling cascade.
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
Conclusion
While specific experimental data for 3-Ethylpyridin-2-ol is limited, the well-established chemistry and profound biological importance of the 2-pyridone scaffold provide a strong foundation for its potential as a valuable building block in drug discovery and medicinal chemistry research. Further investigation into the synthesis and biological evaluation of 3-Ethylpyridin-2-ol and its derivatives is warranted to explore its therapeutic potential. Researchers are encouraged to use the general principles outlined in this guide as a starting point for their investigations.
References
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Hydroxypyridine CAS#: 142-08-5 [amp.chemicalbook.com]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
